3-Methoxy-2,2-dimethylpropanoyl chloride

Description

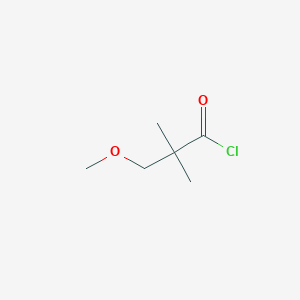

3-Methoxy-2,2-dimethylpropanoyl chloride (hypothetical structure: CH₃O-C(CH₃)₂-COCl) is an acyl chloride derivative characterized by a methoxy group at the 3-position and two methyl groups at the 2-position. While direct evidence for this compound is absent in the provided sources, its structure can be inferred from analogs like 3-chloro-2,2-dimethylpropanoyl chloride (CAS 4300-97-4) . Acyl chlorides of this class are typically reactive intermediates used in organic synthesis, particularly in the formation of amides, esters, and agrochemicals. The steric hindrance from the 2,2-dimethyl groups and electronic effects of substituents significantly influence reactivity and stability.

Properties

IUPAC Name |

3-methoxy-2,2-dimethylpropanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-6(2,4-9-3)5(7)8/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHXPCBQKKTJHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally related to 3-methoxy-2,2-dimethylpropanoyl chloride, differing primarily in the substituent at the 3-position. Key comparisons are based on substituent effects, physical properties, and applications.

3-Chloro-2,2-dimethylpropanoyl Chloride (CAS 4300-97-4)

- Molecular Formula : C₅H₈Cl₂O .

- Physical Properties :

- Synthesis : Produced via Koch carbonylation of methallyl chloride .

- Applications : Key intermediate in agrochemicals (e.g., Bixlozone, Clomazone) .

3-Bromo-2,2-dimethylpropanoyl Chloride (CAS 2941-17-5)

- Molecular Formula : C₅H₈BrClO .

- Physical Properties: Molecular Weight: 199.47 g/mol . Boiling Point: Not explicitly stated, but higher than chloro analog due to increased molecular weight.

- Reactivity : Bromine’s stronger electron-withdrawing effect compared to chlorine may further increase reactivity.

- Applications : Used in fine chemical synthesis; suppliers highlight its role in pharmaceutical intermediates .

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl Chloride (CAS 20445-33-4)

- Molecular Formula : C₁₀H₈F₃ClO₂ .

- Physical Properties :

- Stability: Enhanced by the trifluoromethyl group’s strong electron-withdrawing effect.

- Applications : Specialty reagent in fluorinated compound synthesis .

Hypothetical this compound

- Expected Properties: Reactivity: Methoxy’s electron-donating nature (+M effect) may reduce carbonyl electrophilicity compared to Cl/Br analogs, but steric hindrance from 2,2-dimethyl groups could offset this. Stability: Likely less stable than chloro/bromo derivatives due to reduced electron withdrawal.

Comparative Data Table

Research Findings and Substituent Effects

- Electronic Effects :

- Synthetic Utility :

- Stability :

- Trifluoromethyl groups enhance thermal and chemical stability, making them suitable for harsh reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.